N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation reactions: These reactions involve the condensation of appropriate precursors to form the quinoline core.
Halogenation: Introduction of halogen atoms to the quinoline ring, which can then be further modified.
Amidation: The final step involves the reaction of the quinoline derivative with 2-(trifluoromethyl)benzoyl chloride to form the amide bond.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized equipment and controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the quinoline core, introducing additional functional groups.
Reduction: Reduction reactions can reduce certain functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives, each with unique biological and pharmaceutical properties.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new drugs and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, leading to biological responses. The trifluoromethyl group enhances the compound's stability and binding affinity, contributing to its efficacy.
Comparison with Similar Compounds
This compound is compared with other similar quinoline derivatives, highlighting its uniqueness:
Similar Compounds: Other quinoline derivatives include 4-hydroxy-2-quinolones, 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, and N-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)phenyl)pivalamide.
Uniqueness: The presence of the trifluoromethyl group and the specific ethyl linkage in this compound contribute to its unique chemical and biological properties, distinguishing it from other quinoline derivatives.
This comprehensive overview provides a detailed understanding of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c1-12-6-7-13-11-14(18(26)25-17(13)10-12)8-9-24-19(27)15-4-2-3-5-16(15)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATWHXANJOYNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.